molecular formula C13H16N2O4S B5858543 4-(2-hydroxyethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

4-(2-hydroxyethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B5858543
M. Wt: 296.34 g/mol
InChI Key: XFEQERSBKGVVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-hydroxyethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-hydroxyethyl)-6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione is 296.08307817 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

While the mechanism of action can vary depending on the specific compound and its biological target, some thieno[2,3-d]pyrimidines are known to exhibit antibacterial activity by inhibiting the unwinding of supercoiled DNA in various bacteria and blocking the activity of DNA gyrase and topoisomerase .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with thieno[2,3-d]pyrimidines would depend on the specific compound and its properties. Some thieno[2,3-d]pyrimidines have been found to exhibit cytotoxic activity, indicating potential hazards if improperly handled .

Future Directions

Given the wide range of biological activities exhibited by thieno[2,3-d]pyrimidines, there is significant interest in further exploring these compounds for potential therapeutic applications . This includes the development of new synthetic methods, the exploration of different substituents to modify the compound’s properties, and further studies into their mechanisms of action .

Properties

IUPAC Name

4-(2-hydroxyethyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-13(2)5-7-8(6-19-13)20-10-9(7)11(17)15(3-4-16)12(18)14-10/h16H,3-6H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEQERSBKGVVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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